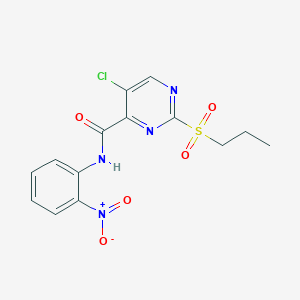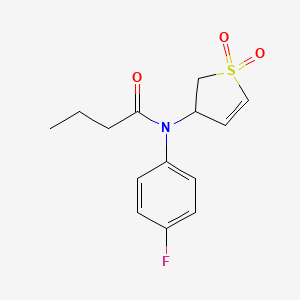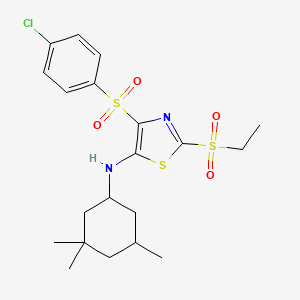![molecular formula C18H25N3O5S3 B11412117 2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-[2-(4-morpholinyl)ethyl]-5-thiazolamine](/img/structure/B11412117.png)
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-[2-(4-morpholinyl)ethyl]-5-thiazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-THIAZOL-5-AMINE is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-THIAZOL-5-AMINE typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common reagents might include ethylsulfonyl chloride, 4-methylbenzenesulfonyl chloride, and morpholine. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the sulfonyl groups.
Reduction: Reduction reactions could target the sulfonyl groups, converting them to sulfides.
Substitution: Nucleophilic substitution reactions might occur at the morpholine or thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicine, compounds like this are studied for their potential as therapeutic agents. They might be evaluated for their efficacy in treating diseases or conditions related to their biological activity.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity. The sulfonyl groups might enhance binding affinity or specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(ETHANESULFONYL)-4-(BENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-THIAZOL-5-AMINE
- 2-(METHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-THIAZOL-5-AMINE
Uniqueness
The unique combination of ethylsulfonyl and 4-methylbenzenesulfonyl groups in this compound might confer distinct biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C18H25N3O5S3 |
|---|---|
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H25N3O5S3/c1-3-28(22,23)18-20-17(29(24,25)15-6-4-14(2)5-7-15)16(27-18)19-8-9-21-10-12-26-13-11-21/h4-7,19H,3,8-13H2,1-2H3 |
Clé InChI |
VSGQDMJBXNZCOC-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NC(=C(S1)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11412035.png)
![2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11412036.png)

![3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11412050.png)
![7-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11412057.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B11412062.png)
![1-Methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazine](/img/structure/B11412065.png)

![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11412081.png)
![N-(3-methylphenyl)-3-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)-1-benzofuran-2-carboxamide](/img/structure/B11412091.png)

![N-[2-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11412095.png)
![4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11412109.png)

